4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde is a heterocyclic compound characterized by a quinazoline ring structure with an aldehyde functional group. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. It belongs to a class of compounds known for their diverse pharmacological properties, including antimicrobial and anticancer activities.
This compound can be synthesized from various starting materials, including 2-aminobenzamide. The synthesis typically involves multiple steps to achieve the desired structure, often utilizing methodologies that facilitate the formation of the quinazoline ring system.
4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde is classified as a quinazoline derivative. Quinazolines are bicyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific derivative features a carbonyl group at position 4 and an aldehyde group at position 6.
The synthesis of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzamide with appropriate reagents to form the quinazoline core.
Technical details regarding yields and reaction conditions vary across studies but generally report moderate to high yields for the final product.
The molecular structure of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde consists of a fused bicyclic system featuring both nitrogen and carbon atoms. The structural formula can be represented as follows:
The molecular weight of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde is approximately 164.17 g/mol. The compound exhibits characteristic functional groups, including:
4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde can participate in various chemical reactions due to its functional groups:
Specific reaction conditions such as temperature, solvent choice, and catalysts significantly influence the outcomes of these reactions. For instance, using Lewis acids can enhance the reactivity of the carbonyl groups during condensation reactions.
The mechanism of action for compounds like 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde often involves interactions with biological targets such as enzymes or receptors:
Research indicates that derivatives of quinazolines exhibit various biological activities, including anti-inflammatory and anticancer effects, which may be attributed to their ability to modulate enzyme activity or receptor interactions.
The physical properties of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde include:
Chemical properties include:
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy confirm the presence of characteristic functional groups and structural integrity.
4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde has several potential applications in scientific research and medicinal chemistry:
The construction of the 3,4-dihydroquinazolin-4-one scaffold central to 4-oxo-3,4-dihydroquinazoline-6-carbaldehyde employs two principal cyclization methodologies: classical Niementowski condensation and transition metal-catalyzed cyclizations. The Niementowski approach remains the most widely implemented strategy, where ortho-functionalized benzoic acid derivatives undergo cyclodehydration with amidating agents. Specifically, 2-amino-5-formylbenzoic acid or its protected variants react with formamide or urea derivatives at elevated temperatures (160–200°C) to furnish the bicyclic core. This method typically achieves moderate yields (45–65%) but requires harsh conditions that can compromise aldehyde integrity, necessitating careful optimization of reaction duration and temperature [9].
Table 1: Cyclization Methods for Quinazolinone Core Synthesis
Method | Conditions | Key Advantages | Yield Range |
---|---|---|---|
Niementowski Condensation | Formamide, 160–200°C, 6–12 hr | Broad substrate scope | 45–65% |
Manganese-Catalyzed C-H Activation | MnO₂/TBHP, chlorobenzene, reflux | Atom-economical, redox-neutral | 59–78% |
Iron-Mediated Reductive Cyclization | Fe/HCl, ethanol, 80°C | Tolerates nitro precursors | 70–85% |
Transition metal-catalyzed methods have emerged as sustainable alternatives. Manganese dioxide/TBHP systems enable oxidative annulation between 2-aminobenzyl alcohols and aldehydes via tandem oxidation-imine formation, followed by intramolecular cyclization. This approach offers improved atom economy and operates under milder conditions (80–100°C), though aldehyde-sensitive functionalities require protection prior to cyclization [7] [9]. For electron-deficient precursors, iron-mediated reductive cyclizations prove effective, particularly when utilizing ortho-nitrobenzaldehyde derivatives. The Fe/HCl system reduces the nitro group in situ, enabling spontaneous cyclization with nitriles or amides to afford the quinazolinone ring with superior yields (70–85%) compared to classical methods [7].
Introduction of the formyl group at the C6 position employs either late-stage oxidation of methyl substituents or directed ortho-metalation strategies. The two predominant pathways include:
Reductive Amination/Retro-approach: This indirect method utilizes 6-aminomethylquinazolinones as masked aldehyde equivalents. Protected 2-amino-5-aminomethylbenzoic acid undergoes Niementowski cyclization, followed by oxidative deprotection. Tetrabutylammonium periodate (TBAPI) or DDQ in anhydrous DCM selectively oxidizes the aminomethyl group (–CH₂NH₂ → –CHO) at 0–25°C without affecting the quinazolinone carbonyl. While step-efficient, competitive over-oxidation to carboxylic acids necessitates careful stoichiometric control, typically capping yields at 50–60% [3] [6].
Directed Ortho-Metalation-Formylation: This tandem approach installs the aldehyde prior to cyclization. 2-Amino-5-methylbenzamide undergoes directed ortho-lithiation at C6 using n-BuLi/TMEDA (–78°C), followed by quenching with DMF to introduce the formyl group. Subsequent cyclization with triethyl orthoformate then furnishes the target aldehyde. Though requiring cryogenic conditions, this method achieves superior regiocontrol (75–82% yield) and avoids post-cyclization oxidation bottlenecks [4] [5].
Table 2: Aldehyde Introduction Strategies
Strategy | Reagents/Conditions | Critical Parameters | Max Yield |
---|---|---|---|
Post-Cyclization Oxidation | TBAPI or DDQ, DCM, 0–25°C | Strict exclusion of H₂O; ≤1.2 eq oxidant | 60% |
Directed Ortho-Formylation | n-BuLi/TMEDA, DMF, –78°C → cyclization | Anhydrous conditions essential | 82% |
Vilsmeier-Haack Formylation | POCl₃/DMF, 0°C → 80°C on methyl precursor | Limited to electron-rich arenes | 68% |
The Vilsmeier-Haack reaction provides a complementary route, particularly for electron-rich substrates. 3-Methyl-4-oxo-3,4-dihydroquinazoline undergoes electrophilic formylation using POCl₃/DMF complex, though competing chlorination at C6 can reduce yields unless electron-donating groups are present [4] [5].
The selection of precursors significantly impacts synthetic efficiency, cost, and functional group tolerance in 4-oxo-3,4-dihydroquinazoline-6-carbaldehyde production.
2-Aminobenzamide Derivatives: 2-Amino-5-formylbenzamide represents the ideal precursor, enabling direct cyclization via Niementowski conditions. However, its instability necessitates in situ generation or protection strategies. Commercially available 2-amino-5-methylbenzamide offers greater stability but requires oxidation post-cyclization. Industrial suppliers (e.g., Arctom Scientific) provide this precursor at ~$95/g (99% purity), though multi-gram quantities reduce costs significantly. Key limitations include sensitivity of the ortho-aminoaldehyde moiety during storage and the requirement for protection/deprotection sequences that lower overall yields (cumulative 35–40%) [4] [5] [9].
Nitrile Precursors: 2-Aminobenzonitriles serve as versatile alternatives, particularly 6-cyano-3,4-dihydroquinazolin-4-ones obtained via Riedel synthesis from ortho-nitrobenzonitriles. Hydrolysis of the nitrile to amidoxime followed by dehydration installs the aldehyde via the Stephen aldehyde synthesis. Though circuitous (3–4 steps), this route leverages inexpensive starting materials ($20–30/g) and achieves 55–60% cumulative yields. The strong electron-withdrawing nature of the nitrile group facilitates selective reduction of ortho-nitro groups without affecting the cyano functionality [7].
Solid-Phase Synthesis: For combinatorial access, 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid resin-bound esters enable traceless synthesis. Nucleophilic displacement of fluoride with ammonia, nitro reduction, and cyclative cleavage yields dihydroquinazolinones. While enabling high-throughput generation of analogs, the C6 formyl group requires post-cleavage oxidation, limiting overall efficiency (22–30% yield). This approach remains primarily valuable for library synthesis rather than target-specific production [9].
Halogenated Arenes: Palladium-catalyzed carbonylative approaches using 2-amino-5-bromobenzamides under CO pressure (1–3 atm) with Pd(PPh₃)₄ catalysts introduce the aldehyde via hydroxycarbonylation followed by oxidation. Though theoretically elegant, competing double carbonylation yields α-ketoamide byproducts, requiring meticulous gas pressure control and achieving ≤45% yield [7].
Table 3: Precursor Performance Comparison
Precursor Class | Cost (USD/g) | Steps to Target | Cumulative Yield | Key Limitation |
---|---|---|---|---|
2-Amino-5-formylbenzamide | 120–150 | 1 | 45–65% | Instability during cyclization |
2-Amino-5-methylbenzamide | 85–95 | 2 (oxidation last) | 35–40% | Over-oxidation side reactions |
2-Amino-5-bromobenzamide | 70–80 | 3 (carbonylation) | 30–45% | Byproduct formation |
ortho-Nitrobenzonitrile | 20–30 | 4 (reduction + hydrolysis) | 55–60% | Lengthy sequence |
The data reveals critical trade-offs: While 2-aminobenzamide derivatives offer the most direct routes, their cost and instability motivate alternative pathways. Nitrile-based approaches provide economical advantages for scale-up despite longer sequences, whereas solid-phase and halogen-based strategies remain niche options for specialized applications requiring structural diversification around the quinazolinone core [5] [7] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9